Benzenesulfonamide, 2,5-dichloro-4-[[4-[(2-cyanoethyl)ethylamino]phenyl]azo]-N,N-dimethyl-
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Overview
Description
Benzenesulfonamide, 2,5-dichloro-4-[[4-[(2-cyanoethyl)ethylamino]phenyl]azo]-N,N-dimethyl- is a complex organic compound with significant applications in various fields. It is characterized by its unique structure, which includes a benzenesulfonamide core substituted with dichloro, cyanoethyl, and azo groups. This compound is known for its stability and reactivity, making it valuable in scientific research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonamide, 2,5-dichloro-4-[[4-[(2-cyanoethyl)ethylamino]phenyl]azo]-N,N-dimethyl- typically involves multiple stepsThe reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized synthetic routes. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. Industrial production also focuses on minimizing waste and ensuring the safety of the process .
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonamide, 2,5-dichloro-4-[[4-[(2-cyanoethyl)ethylamino]phenyl]azo]-N,N-dimethyl- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens or alkylating agents.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in a solvent like ethanol.
Substitution: Halogens or alkylating agents under controlled temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .
Scientific Research Applications
Benzenesulfonamide, 2,5-dichloro-4-[[4-[(2-cyanoethyl)ethylamino]phenyl]azo]-N,N-dimethyl- has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. The pathways involved often include signal transduction and metabolic processes, which are crucial for cellular functions .
Comparison with Similar Compounds
Similar Compounds
- Benzenesulfonamide, 2,5-dichloro-N-[4-(phenylazo)phenyl]-
- Benzenesulfonamide, 2,5-dichloro-4-[[4-[(2-cyanopropyl)ethylamino]phenyl]azo]-N,N-dimethyl-
Uniqueness
Compared to similar compounds, Benzenesulfonamide, 2,5-dichloro-4-[[4-[(2-cyanoethyl)ethylamino]phenyl]azo]-N,N-dimethyl- stands out due to its specific substitution pattern, which imparts unique chemical and physical properties. These properties make it particularly useful in applications requiring high stability and reactivity .
Properties
CAS No. |
64501-19-5 |
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Molecular Formula |
C19H21Cl2N5O2S |
Molecular Weight |
454.4 g/mol |
IUPAC Name |
2,5-dichloro-4-[[4-[2-cyanoethyl(ethyl)amino]phenyl]diazenyl]-N,N-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C19H21Cl2N5O2S/c1-4-26(11-5-10-22)15-8-6-14(7-9-15)23-24-18-12-17(21)19(13-16(18)20)29(27,28)25(2)3/h6-9,12-13H,4-5,11H2,1-3H3 |
InChI Key |
CRNZYEPBJAYXLA-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CCC#N)C1=CC=C(C=C1)N=NC2=CC(=C(C=C2Cl)S(=O)(=O)N(C)C)Cl |
Origin of Product |
United States |
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